molecular formula C7H10O2 B1618186 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one CAS No. 21834-98-0

2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one

Cat. No. B1618186
Key on ui cas rn: 21834-98-0
M. Wt: 126.15 g/mol
InChI Key: RLEJFFGSMZQXJX-UHFFFAOYSA-N
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Patent
US04318855

Procedure details

85.1 g (0.5 mol) of the acid obtained according to paragraph (c), namely 2-carboxy-2,4-dimethylcyclopent-4-en-5-olone, are treated with 851 ml of 10% sulphuric acid and the mixture is refluxed for 45 minutes. For the working-up, the mixture is adjusted to pH 7 with 2N sodium hydroxide solution and then extracted three times with methylene chloride. The combined organic phases are dried over sodium sulphate and dried in a high vacuum for 1 hour. There are obtained 57.4 g (91%) of crystalline 3,5-dimethylcyclopent-2-en-2-olone of melting point 93°-94° C. The product is identical with the product obtained according to paragraph (c) of Example 4.
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-carboxy-2,4-dimethylcyclopent-4-en-5-olone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
851 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1(C)[CH2:8][C:7]([CH3:9])=[C:6]([OH:10])[C:5]1=[O:11])(O)=O.S(=O)(=O)(O)O.[OH-].[Na+]>>[CH3:1][C:4]1[CH2:8][CH:7]([CH3:9])[C:6](=[O:10])[C:5]=1[OH:11] |f:2.3|

Inputs

Step One
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-carboxy-2,4-dimethylcyclopent-4-en-5-olone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1(C(C(=C(C1)C)O)=O)C
Step Three
Name
Quantity
851 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 45 minutes
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted three times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
dried in a high vacuum for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(C(C1)C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 57.4 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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